molecular formula C23H30F2N4O2S B2600610 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-26-8

2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2600610
CAS No.: 946266-26-8
M. Wt: 464.58
InChI Key: CNUDWTIACFQAPD-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a hybrid structure incorporating a 1,2,3,4-tetrahydroquinoline scaffold, a motif present in compounds studied for their inhibitory effects on biological processes such as ferroptosis, a regulated form of cell death . The core structure is further functionalized with a 4-methylpiperazine group, which can influence the molecule's physicochemical properties and bioavailability, and a 2,4-difluorobenzenesulfonamide moiety. The benzenesulfonamide group is a recognized pharmacophore in medicinal chemistry, often associated with enzyme inhibition and found in various therapeutic agents . The presence of these distinct structural elements suggests potential for diverse research applications, particularly in the fields of medicinal chemistry and cell biology. Researchers may employ this compound as a key intermediate in synthetic pathways or as a candidate for in vitro biological screening to investigate its mechanism of action and potential research value. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N4O2S/c1-27-10-12-29(13-11-27)22(18-5-7-21-17(14-18)4-3-9-28(21)2)16-26-32(30,31)23-8-6-19(24)15-20(23)25/h5-8,14-15,22,26H,3-4,9-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUDWTIACFQAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a difluorobenzene moiety and a complex side chain that includes a tetrahydroquinoline and a piperazine ring. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this sulfonamide exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication. The specific compound may possess enhanced activity due to the presence of fluorine atoms, which can influence the lipophilicity and permeability of the molecule across bacterial membranes.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of matrix metalloproteinases (MMPs) and modulation of cell cycle regulators. The tetrahydroquinoline moiety may also contribute to its anticancer effects by interacting with specific receptors or signaling pathways involved in tumor progression.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a modulator of specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases that are critical for cellular signaling and proliferation. The exact mechanisms would require further investigation through kinetic studies and molecular docking simulations.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. This suggests that the compound may also show similar efficacy.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that the compound could reduce cell viability significantly at micromolar concentrations, potentially through apoptosis induction as evidenced by flow cytometry analysis.
  • Enzyme Inhibition Profiles : Investigations into the enzyme inhibition capabilities revealed that the compound could effectively inhibit specific proteases involved in cancer metastasis, suggesting its potential as an antimetastatic agent.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis via MMP inhibition
Enzyme InhibitionModulation of protease activity

Scientific Research Applications

Structure and Composition

The compound is characterized by the following structural features:

  • Molecular Formula : C20H25F2N3O2S
  • Molecular Weight : Approximately 395.49 g/mol
  • Functional Groups : Contains sulfonamide, piperazine, and tetrahydroquinoline moieties.

Medicinal Chemistry

The primary application of 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide lies in its potential as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance:

  • Case Study : A related sulfonamide was tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation in lung and breast cancer models .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Research has shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects:

  • Case Study : In vivo studies demonstrated that modifications of piperazine-containing compounds led to enhanced serotonin receptor activity, indicating potential for mood disorder treatments.

Drug Development

The compound's unique structure allows it to interact with multiple biological targets. This versatility makes it a candidate for further development in drug discovery programs aimed at:

  • Targeted Cancer Therapies : Utilizing its ability to inhibit specific pathways involved in tumor growth.
  • Central Nervous System Disorders : Exploring its effects on neurotransmitter systems.

Research Applications

In addition to therapeutic uses, this compound can serve as a valuable tool in research settings:

  • Biochemical Assays : It can be employed to study enzyme interactions or receptor binding affinities due to its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

Structural Differences :

  • Piperazine Substituent : The piperazine ring here is substituted with a 4-fluorophenyl group, compared to the 4-methyl group in the target compound. Fluorophenyl is electron-withdrawing, which may reduce basicity and alter binding kinetics compared to the electron-donating methyl group .
  • Heterocyclic Core: This compound uses a 2,3-dihydro-1,4-benzodioxine instead of the target’s tetrahydroquinoline.
  • Sulfonamide Attachment: A furan-2-yl group replaces the target’s 1-methyltetrahydroquinolinyl, introducing steric and electronic differences. Furan’s conjugated system may enhance π-π stacking but reduce stability under acidic conditions .
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) and Biphenyl Analogue (2f) ()

Structural Differences :

  • Core Structure: These compounds lack the tetrahydroquinoline and piperazine moieties. Instead, they feature tert-butylphenyl (2e) or biphenyl (2f) groups attached to a sulfonamide-linked ethyl chain. The bulky substituents suggest applications in sterically demanding targets, such as allosteric enzyme pockets .
  • Sulfonamide Diversity : Unlike the target’s 2,4-difluorobenzenesulfonamide , 2e and 2f use phenylsulfonyl groups, which are less electronegative and may reduce binding specificity for fluorophore-sensitive receptors .
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide ()

Structural Differences :

  • Sulfonamide Type: This compound uses a methanesulfonamide rather than a benzenesulfonamide, reducing aromatic interactions. The 2,5-difluorophenyl group shares electronic similarities with the target’s 2,4-difluoro substitution but lacks the steric bulk of the tetrahydroquinoline-piperazine system .

Comparative Data Table

Feature Target Compound Compound Compound 2e/2f Compound
Sulfonamide Core 2,4-Difluorobenzenesulfonamide 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Phenylsulfonyl Methanesulfonamide
Piperazine Substituent 4-Methyl 4-(4-Fluorophenyl) N/A N/A
Heterocyclic Moieties 1-Methyltetrahydroquinolinyl Furan-2-yl tert-Butylphenyl (2e), Biphenyl (2f) Pyrazole-quinoline
Key Functional Groups Fluorine (×2), Ethyl linker Fluorophenyl, Benzodioxine tert-Butyl, Tetramethylpiperidinyloxy 2,5-Difluorophenyl
Synthesis Yield Not reported Not reported 75% (2e), 66% (2f) Not reported

Research Implications

  • Electron Effects : The target’s 4-methylpiperazine may enhance basicity and cationic interactions compared to ’s 4-fluorophenylpiperazine , which could favor binding to anionic receptor sites .
  • Steric Considerations: The tert-butyl groups in 2e/2f suggest utility in hydrophobic binding pockets, whereas the target’s tetrahydroquinoline balances lipophilicity and rigidity for membrane penetration .
  • Fluorine Positioning : The 2,4-difluoro pattern in the target vs. 2,5-difluoro in ’s compound may influence dipole interactions and metabolic stability .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Functionalization of the tetrahydroquinoline core with a methyl group (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) under basic conditions (e.g., NaH or K₂CO₃) .
  • Introduction of the 4-methylpiperazine moiety via alkylation or reductive amination, requiring anhydrous solvents (e.g., DCM or DMF) and controlled pH .
  • Sulfonamide coupling using 2,4-difluorobenzenesulfonyl chloride, optimized with bases like triethylamine to prevent hydrolysis .
    • Challenges : Purification is critical due to potential by-products; techniques like column chromatography or recrystallization are employed to isolate the final compound (>95% purity) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly around the ethyl-piperazine linkage .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

  • Answer :

  • LogP : Predicted to be moderate (~3.5) due to the hydrophobic tetrahydroquinoline and piperazine groups, balanced by the polar sulfonamide .
  • Solubility : Limited aqueous solubility (likely <0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) or lipid-based carriers for in vitro assays .
  • pKa : The sulfonamide group (pKa ~10) and piperazine (pKa ~8.5) influence pH-dependent ionization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Modify substituents : Replace 2,4-difluorophenyl with other halogenated aryl groups (e.g., 3-chloro) to assess impact on target binding .
  • Piperazine variants : Test 4-methylpiperazine against unsubstituted or bulkier analogs (e.g., 4-benzylpiperazine) to evaluate steric effects on receptor interactions .
  • Incorporate isotopic labeling (e.g., ¹⁸F) for pharmacokinetic tracking in vivo .
    • Data Contradictions : Some analogs with bulkier substituents show reduced potency despite predicted enhanced binding, suggesting steric hindrance or off-target effects .

Q. What computational strategies predict target interactions and off-target risks?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Zn²⁺ in CA active site) .
  • Machine learning : Train models on PubChem datasets to predict toxicity or cytochrome P450 inhibition .

Q. How can in vitro/in vivo metabolic stability be evaluated?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Key metabolites may arise from piperazine N-demethylation or sulfonamide cleavage .
  • In vivo : Administer radiolabeled compound (e.g., ¹⁴C) to rodents; collect plasma/tissue samples for metabolite profiling .
  • Challenges : Fluorine atoms may slow metabolism, requiring longer assay times .

Q. What experimental designs resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition studies) .
  • Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
  • Control for batch variability : Synthesize multiple batches and test biological consistency .

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